molecular formula C14H15NO3 B14770944 Methyl 2'-oxospiro[indane-2,3'-pyrrolidine]-4-carboxylate

Methyl 2'-oxospiro[indane-2,3'-pyrrolidine]-4-carboxylate

Cat. No.: B14770944
M. Wt: 245.27 g/mol
InChI Key: YWOFECZCSBWQDS-UHFFFAOYSA-N
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Description

Methyl 2’-oxospiro[indane-2,3’-pyrrolidine]-4-carboxylate is a spirocyclic compound that features a unique structure combining an indane and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’-oxospiro[indane-2,3’-pyrrolidine]-4-carboxylate typically involves a multi-step process. One common method is the three-component 1,3-dipolar cycloaddition reaction. This reaction involves the condensation of isatins with sarcosine to generate azomethine ylides, which then react with dipolarophiles such as trans-1,2-dibenzoylethylene under conventional heating . This method provides high regioselectivity and stereoselectivity, yielding the desired spirocyclic compound in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-oxospiro[indane-2,3’-pyrrolidine]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2’-oxospiro[indane-2,3’-pyrrolidine]-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

  • **Biology

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl 2'-oxospiro[1,3-dihydroindene-2,3'-pyrrolidine]-4-carboxylate

InChI

InChI=1S/C14H15NO3/c1-18-12(16)10-4-2-3-9-7-14(8-11(9)10)5-6-15-13(14)17/h2-4H,5-8H2,1H3,(H,15,17)

InChI Key

YWOFECZCSBWQDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1CC3(C2)CCNC3=O

Origin of Product

United States

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